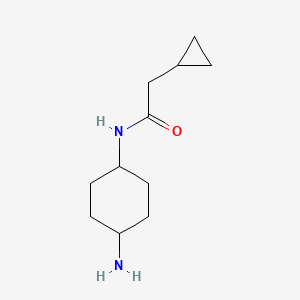
N-(4-aminocyclohexyl)-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-2-cyclopropylacetamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-cyclopropylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-aminocyclohexanol.
Cyclopropylation: The cyclopropyl group is introduced through a reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro or hydroxylamine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-(4-aminocyclohexyl)-2-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminocyclohexyl)-ethyl acetate
- N-(4-aminocyclohexyl)-2-cyclopropylacetamide analogs
- Cyclohexylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyclopropyl and an acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-Aminocyclohexyl)-2-cyclopropylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.
This compound is characterized by its unique structure which includes a cyclohexyl ring and a cyclopropyl group. This structural configuration is believed to influence its biological interactions and pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways, potentially affecting ganglioside metabolism. This has implications for neuroprotective strategies in motor neuron diseases .
Biological Activity and Efficacy
Recent studies have highlighted the compound's biological efficacy across several parameters:
- Antidepressant Effects : In preclinical models, this compound demonstrated significant antidepressant-like effects, leading to increased locomotor activity and reduced despair behavior in rodent models .
- Neuroprotective Properties : The compound exhibited neuroprotective effects by preventing neuronal death in models of neurodegenerative diseases. It was particularly effective in reducing lipid accumulation in lysosomes, a critical factor in diseases like hereditary spastic paraplegia .
Case Studies
- Motor Neuron Disease Model : In a study involving Spg11-knockout mice, treatment with this compound showed a marked improvement in motor function and a reduction in symptoms associated with neuronal degeneration. The compound inhibited the accumulation of gangliosides, which are implicated in neuronal dysfunction .
- Psychiatric Disorders : Clinical trials have indicated that compounds similar to this compound can effectively manage symptoms of schizophrenia and bipolar disorder by modulating dopaminergic pathways. These findings suggest potential for this compound in treating complex psychiatric conditions .
Data Tables
The following table summarizes the biological activities observed for this compound and related compounds:
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-cyclopropylacetamide |
InChI |
InChI=1S/C11H20N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14) |
InChI Key |
RFJVSZVIBOZGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















